molecular formula C17H17NO4 B14368691 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate CAS No. 93818-38-3

3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate

Cat. No.: B14368691
CAS No.: 93818-38-3
M. Wt: 299.32 g/mol
InChI Key: IXPCQMOEBACHSI-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate is a complex organic compound with a unique structure It is characterized by a hexahydro-methanoindene core attached to a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate typically involves multiple steps. One common method includes the reaction of hexahydro-methanoindene with 4-nitrobenzoic acid under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts and solvents to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various ester derivatives .

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrobenzoate group in 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-5-yl 4-nitrobenzoate imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

93818-38-3

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-4-enyl 4-nitrobenzoate

InChI

InChI=1S/C17H17NO4/c19-17(10-4-6-12(7-5-10)18(20)21)22-16-9-11-8-15(16)14-3-1-2-13(11)14/h1,3-7,11,13-16H,2,8-9H2

InChI Key

IXPCQMOEBACHSI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2C(C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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